sodium;(5Z)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid
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Overview
Description
Epoprostenol is an oral prostacyclin and a metabolite of arachidonic acid with antihypertensive and platelet inhibitory properties. Epoprostenol binds to prostacyclin receptors on platelet surfaces, subsequently activating platelet membrane adenyl cyclase and resulting in increased cAMP levels. The elevated cAMP triggers signal transduction that leads to vasodilations. In addition, this agent also functions as an antagonist of thromboxane A2, thereby resulting in direct vasodilation of pulmonary and systemic arterial vascular beds, and inhibition of platelet aggregation.
Scientific Research Applications
1. Catalyzed Condensation Reactions
Sodium hydroxide catalyzes condensation reactions between levulinic acid and biomass-derived furan-aldehydes in water. This process yields a mixture of aldol products, showcasing the potential of sodium-based compounds in catalyzing biochemical reactions (Amarasekara et al., 2015).
2. Synthesis of Complex Furan Derivatives
The synthesis of complex furan derivatives, such as tetrahydrocyclohepta[cd]benzofurans, is facilitated by the treatment of specific acids with sodium acetate. This demonstrates the role of sodium in the synthesis of heterocyclic compounds (Horaguchi et al., 1990).
3. Creation of Novel Cyclopentane Derivatives
Research has led to the synthesis of new cyclopentane derivatives using sodium-based processes. These derivatives are significant in the exploration of new chemical entities (Gimazetdinov et al., 2016).
4. Broad Spectrum Bacterial Inhibitors
Sodium compounds have been shown to be potent inhibitors of bacterial β-lactamases, which is critical in the fight against antibiotic resistance (Bennett et al., 1991).
5. Complexation with Lasalocid Sodium
The complexation of sodium with lasalocid, forming new structures of lasalocid sodium salt, highlights its importance in the formation of pharmaceutical compounds (Shui & Eggleston, 1995).
6. Synthesis of Bicyclic Gamma-Lactones
The use of sodium compounds in the synthesis of bicyclic gamma-lactones from parasitic wasps illustrates its role in natural product chemistry and potential pharmaceutical applications (Paddon-Jones et al., 2001).
Properties
Molecular Formula |
C20H32NaO5+ |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
sodium;(5Z)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid |
InChI |
InChI=1S/C20H32O5.Na/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22;/h8,10-11,14,16-19,21-22H,2-7,9,12-13H2,1H3,(H,23,24);/q;+1/b11-10+,15-8-;/t14-,16+,17+,18+,19-;/m0./s1 |
InChI Key |
LMHIPJMTZHDKEW-XQYLJSSYSA-N |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)O)/O2)O)O.[Na+] |
Canonical SMILES |
CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)O)O2)O)O.[Na+] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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